molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7

4-Bromo-2-methoxyphenol

Cat. No. B1221611
Key on ui cas rn: 7368-78-7
M. Wt: 203.03 g/mol
InChI Key: WHSIIJQOEGXWSN-UHFFFAOYSA-N
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Patent
US05563143

Procedure details

A suspension of (20.7 g, 47.9 mmol, 1.0 eq) bis(2-methoxy-5-bromophenyl)carbonate in 250 ml methanol and 60 ml (120 mmol, 2.5 eq) of 2N NaOH was refluxed for 2 hours. The reaction mixture was cooled to room temperature, concentrated to a volume of ca 100 ml, and poured into 1 L of H2O. The pH was adjusted to 2 using 1N HCl. The acidic mixture was transferred to a separatory funnel, and extracted three times with ether. The ether extracts were combined and washed once with H2O, once with brine, and then dried over anhydrous sodium sulfate. Filtration, concentration and drying afforded 19.0 g of a white solid, which was recrystallized from petroleum ether to yield 17.63 g, 91% yield, of white prisms.
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[O:10][C:11](=O)OC1C=C(Br)C=CC=1OC.[OH-].[Na+]>CO>[Br:9][C:6]1[CH:5]=[C:4]([O:10][CH3:11])[C:3]([OH:2])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)Br)OC(OC1=C(C=CC(=C1)Br)OC)=O
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ca 100 ml
ADDITION
Type
ADDITION
Details
poured into 1 L of H2O
CUSTOM
Type
CUSTOM
Details
The acidic mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
washed once with H2O, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration, concentration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 195.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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